molecular formula C21H19ClN4O3S B2486718 N-(3-chlorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide CAS No. 1112301-52-6

N-(3-chlorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

Cat. No.: B2486718
CAS No.: 1112301-52-6
M. Wt: 442.92
InChI Key: IATPKRZOCUOORJ-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a pyrimidoindole derivative characterized by a complex heterocyclic core. The structure comprises a pyrimido[5,4-b]indole scaffold substituted with methoxy (at position 8), methyl (at positions 3 and 5), and a 4-oxo group.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O3S/c1-25-16-8-7-14(29-3)10-15(16)18-19(25)20(28)26(2)21(24-18)30-11-17(27)23-13-6-4-5-12(22)9-13/h4-10H,11H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATPKRZOCUOORJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)NC4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidoindole core.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through nucleophilic substitution reactions, often using chlorobenzene derivatives.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidoindole Derivatives

Compound Name Core Substitutions Acetamide Side Chain Biological Activity/Properties Reference
Target Compound: N-(3-Chlorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo…}acetamide 8-OCH3, 3/5-CH3, 4-oxo N-(3-chlorophenyl) Hypothesized TLR4 modulation*
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 4-Cl-phenyl, diaminopyrimidine N-(4-chlorophenyl) Crystallographic stability (monoclinic)
N-Isopentyl-2-((4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)thio)acetamide (27) 3-phenyl N-isopentyl TLR4 agonist (EC50 = 1.2 µM)
N-(tert-Butyl)-2-((4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)thio)acetamide (32) 3-phenyl N-tert-butyl Reduced solubility, moderate activity
2-((4-Oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)thio)-N-(tetrahydrofurfuryl)acetamide (33) 3-phenyl N-(tetrahydrofurfurylmethyl) Enhanced solubility (polar group)

Notes:

  • Chlorophenyl vs. Other Aryl Groups: The 3-chlorophenyl substituent differs from the 4-chlorophenyl in , which exhibited a monoclinic crystal system (space group P21/c), suggesting distinct packing efficiencies and solubility profiles .
  • Acetamide Side Chain : Bulky substituents (e.g., tert-butyl) reduce solubility but may increase target specificity, while polar groups (e.g., tetrahydrofurfuryl) improve aqueous compatibility .

Physicochemical and Spectral Properties

Table 2: Spectral and Crystallographic Data

Compound Name NMR Shifts (Key Regions) Crystallographic Data Mass Spectrometry (HRMS)
Target Compound Not reported Not available Not reported
N-(4-Chlorophenyl)-… () N/A a = 18.220 Å, β = 108.76°, P21/c N/A
Compound 13a () δ 10.13 (NH), 7.92 (ArH) N/A m/z 357 (M+, 45%), 91 (base peak)
Compound 27 () δ 1.25 (CH3), 7.45–7.80 (ArH) N/A HRMS: [M+H]+ calc. 435.18, found 435.17

Key Observations :

  • NMR Profiles : Substituents in regions analogous to "Region A/B" () alter chemical shifts, suggesting conformational changes in the pyrimidoindole core .
  • Crystallography : The 3-chlorophenyl analog in has a larger unit cell volume (V = 2748.9 ų) than simpler derivatives, impacting dissolution rates .

Conflicts and Limitations :

  • Limited direct data on the target compound necessitates extrapolation from structural analogs.
  • and provide conflicting insights on substituent effects (e.g., tert-butyl reduces activity but improves crystallinity) .

Biological Activity

N-(3-chlorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide (commonly referred to as L880-0264) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight 442.92 g/mol
Molecular Formula C21H19ClN4O3S
LogP 3.7573
Polar Surface Area 56.172 Ų
Hydrogen Bond Acceptors 7
Hydrogen Bond Donors 1

This compound is believed to exert its biological effects through multiple pathways:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cell signaling pathways, potentially inhibiting their activity and altering cellular responses.
  • Cell Cycle Regulation : Preliminary studies suggest that it may induce cell cycle arrest in cancer cells, which is critical for preventing tumor proliferation.
  • Apoptosis Induction : Evidence indicates that L880-0264 could promote apoptosis in malignant cells, enhancing its potential as an anticancer agent.

Anticancer Properties

Research has demonstrated the compound's significant cytotoxic effects against various cancer cell lines. For example:

  • MCF7 (breast cancer) : Exhibited an IC50 value indicating effective inhibition of cell growth.
  • NCI-H460 (lung cancer) : Showed notable cytotoxicity with promising growth inhibition metrics.

A summary of the cytotoxicity data is presented below:

Cell LineIC50 (µM)Mechanism of Action
MCF712.50Induction of apoptosis and cell cycle arrest
NCI-H46042.30Inhibition of specific kinases involved in proliferation

Anti-inflammatory Activity

In addition to its anticancer properties, L880-0264 has been noted for its potential anti-inflammatory effects. Studies indicate that it may reduce pro-inflammatory cytokine production in vitro, suggesting a dual role in both cancer therapy and inflammatory disease management.

Case Studies and Research Findings

  • In Vitro Studies : A study conducted by Bouabdallah et al. demonstrated that derivatives similar to L880-0264 exhibited significant cytotoxicity against Hep-2 and P815 cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively . This highlights the compound's potential as a lead structure for further development.
  • Mechanistic Insights : Research into the mechanism revealed that compounds with similar structures can act on multiple targets within the cell, leading to varied biological responses. The interaction with pMAPK pathways was particularly noted as a critical factor in mediating its effects on cellular proliferation .
  • Therapeutic Applications : The potential therapeutic applications of L880-0264 extend beyond oncology; it may serve as a scaffold for developing drugs targeting other diseases due to its unique structural features .

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